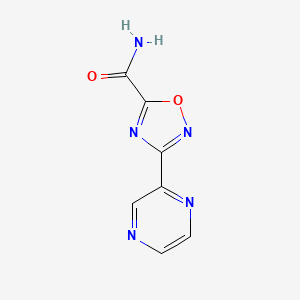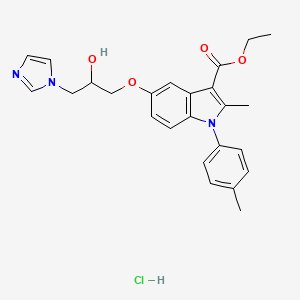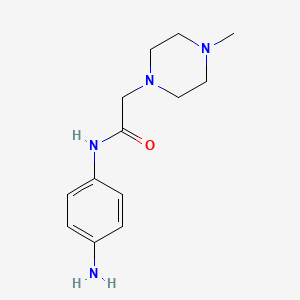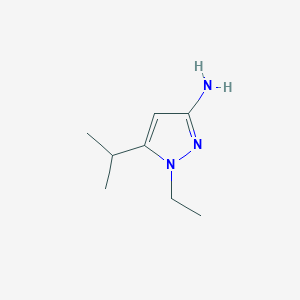
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a carboxamide group
Mecanismo De Acción
Target of Action
Compounds like “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), forming coordination complexes that can influence enzymatic activities . These interactions often involve hydrogen bonding and π-π stacking, contributing to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, as these complexes can influence the activity of metalloenzymes and other metal-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher dosages, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes, such as oxidoreductases and transferases, play a key role in its metabolic processing and subsequent biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. The compound’s ability to form complexes with metal ions also plays a role in its transport and distribution, as these complexes can be recognized and transported by specific cellular mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the mitochondria can influence cellular respiration and energy production, while localization to the nucleus can affect gene expression and DNA repair processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with an appropriate nitrile oxide, which can be generated in situ from a chlorooxime precursor using a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated pyrazine or oxadiazole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine ring.
Aplicaciones Científicas De Investigación
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Contain a pyrimidine ring fused with a pyridine ring, showing diverse biological activities.
Uniqueness
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a pyrazine ring with an oxadiazole ring and a carboxamide group. This structure imparts specific electronic properties and reactivity that are distinct from other similar compounds, making it valuable for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQXFPHTMTEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis](/img/structure/B2612646.png)
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
![2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2612652.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)


![N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612665.png)
